molecular formula C20H21NO5S B2384309 6-methoxy-3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one CAS No. 899214-89-2

6-methoxy-3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one

Cat. No.: B2384309
CAS No.: 899214-89-2
M. Wt: 387.45
InChI Key: YDSRUBLEZNCDNM-UHFFFAOYSA-N
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Description

6-methoxy-3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy and sulfonyl groups. It has garnered interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis begins with the preparation of 6-methoxyquinoline.

    Sulfonylation: The 6-methoxyquinoline undergoes sulfonylation with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Alkylation: The resulting intermediate is then subjected to alkylation using 1-bromopropane to introduce the propyl group at the nitrogen atom of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Formation of 6-formyl-3-((4-formylphenyl)sulfonyl)-1-propylquinolin-4(1H)-one.

    Reduction: Formation of 6-methoxy-3-((4-methoxyphenyl)thio)-1-propylquinolin-4(1H)-one.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

6-methoxy-3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methoxy-3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one involves its interaction with specific molecular targets. It may act by:

    Inhibition of Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-methoxyquinoline: The parent compound with similar structural features.

    4-methoxybenzenesulfonyl chloride: A precursor used in the synthesis.

    1-propylquinolin-4(1H)-one: A related compound with a different substitution pattern.

Uniqueness

6-methoxy-3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-methoxy-3-(4-methoxyphenyl)sulfonyl-1-propylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-4-11-21-13-19(20(22)17-12-15(26-3)7-10-18(17)21)27(23,24)16-8-5-14(25-2)6-9-16/h5-10,12-13H,4,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSRUBLEZNCDNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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